Avizafone (lysyl, peptido-aminobenzophenone diazepam pro-drug) is a water-soluble peptide prodrug of the benzodiazepine drug, diazepam. [, ] It is designed to overcome the limitations of diazepam's poor water solubility, particularly in the context of intranasal delivery for rapid treatment of seizure emergencies. [, , , , ] Avizafone is rapidly hydrolyzed to diazepam in vivo by enzymes such as human aminopeptidase B. [, , ]
Avizafone is classified as a peptide prodrug of diazepam. It is designed to enhance the solubility and bioavailability of diazepam when administered intranasally or via other routes. Avizafone is available in Europe and is primarily used in emergency settings for seizure management. The compound's development was motivated by the need for effective delivery systems for potent antiepileptic drugs that are poorly soluble in aqueous solutions .
The synthesis of avizafone involves a two-step chemical process. Initially, it is produced as a dihydrochloride salt from the reaction between 5-chloro-2-methyl-aminobenzophenone and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid. This reaction is performed under controlled conditions to ensure the proper formation of the desired product .
Avizafone's molecular structure can be described by its chemical formula and specific stereochemistry. It features a complex arrangement that facilitates its function as a prodrug.
The compound's structure allows it to undergo enzymatic conversion into diazepam effectively. The presence of functional groups such as amides and esters enhances its solubility in biological fluids .
Avizafone undergoes hydrolysis in the presence of specific enzymes, notably Aspergillus oryzae protease, which converts it into diazepam. This reaction is crucial for its therapeutic efficacy.
Avizafone acts as a prodrug that enhances the delivery of diazepam through enzymatic conversion. Once administered, it is hydrolyzed by proteolytic enzymes into active diazepam, which then exerts its pharmacological effects.
Avizafone exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Avizafone has significant applications in medical settings, particularly for managing acute seizure episodes.
Avizafone (L-lysyl-glycinamide derivative of diazepam) is a water-soluble prodrug specifically designed to overcome the formulation challenges associated with the lipophilic benzodiazepine diazepam. Its core mechanism of action relies on rapid enzymatic hydrolysis in vivo to release pharmacologically active diazepam. This conversion is a two-step process:
The kinetics of this conversion are critical for its therapeutic utility in acute scenarios like organophosphate (OP)-induced seizures. In vitro studies utilizing Aspergillus oryzae protease (A.O. protease) as a model hydrolytic enzyme demonstrated efficient conversion:
This enzymatic generation of supersaturated diazepam solutions is the foundation for novel delivery strategies, particularly intranasal administration. Supersaturation provides a significantly increased chemical potential driving force for passive diffusion across biological membranes like the nasal epithelium. In vitro models (MDCKII-wt monolayers) demonstrated a 2 to 17.6-fold increase in diazepam flux compared to near-saturated solutions, directly correlating with the degree of supersaturation (S) achieved [2] [6] [10]. This rapid generation and permeation of high concentrations of diazepam from its soluble prodrug is essential for counteracting the fast-acting neurotoxicity of OP nerve agents.
Table 1: Diazepam Flux Enhancement from Avizafone/Enzyme-Generated Supersaturation
Supersaturation Ratio (S) | Relative Diazepam Flux Increase | Key Observation |
---|---|---|
0.7 (Near-Saturated) | 1.0 (Baseline) | Reference solution |
1.3 | ~2-fold | Significant increase over baseline |
9.4 | Substantial Increase | Approaching maximum flux |
15.3 | 17.6-fold | Maximum observed flux increase |
Avizafone (via its active metabolite diazepam) is never administered in isolation for OP poisoning. It is a critical component of a multi-drug antidotal regimen designed to counteract the complex cholinergic crisis and its neurological sequelae. This regimen exhibits potent synergy:
Table 2: Synergistic Roles in Standard OP Antidote Regimen
Antidote Component | Primary Target | Major Physiological Effects | Limitations Addressed by Combination |
---|---|---|---|
Atropine | Muscarinic ACh Receptors | Reduces secretions, bronchodilation, counters bradycardia | Does not stop seizures or reverse nicotinic symptoms |
Oxime (e.g., HI-6, 2-PAM) | OP-Inhibited AChE | Reactivates AChE, reduces synaptic ACh levels | Poor CNS penetration; ineffective after "aging"; no effect on seizures |
Avizafone (→ Diazepam) | GABAA Receptors | Suppresses seizure activity, reduces CNS hyperexcitation | Requires conversion; water-soluble form (avizafone) needed for IM/rapid IN |
The synergy arises because no single agent addresses all pathophysiological pathways of OP poisoning. Atropine counters peripheral muscarinic toxicity, oximes combat the root cause (AChE inhibition) peripherally and to a lesser extent centrally, while avizafone/diazepam specifically targets the GABA system to prevent or terminate the centrally mediated seizures and neuroexcitation that persist despite atropine and oxime therapy [1] [4]. The water solubility of avizafone is crucial for its inclusion in aqueous auto-injector formulations alongside water-soluble atropine and oximes (e.g., pralidoxime), enabling rapid field-administered combination therapy [1]. Studies like those with the French Army Auto Injector (containing atropine, pralidoxime, and avizafone) demonstrate the practical implementation of this synergistic approach [1].
The ultimate anticonvulsant effect of avizafone is entirely mediated by its active metabolite, diazepam, acting on the gamma-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter system in the central nervous system [8] [9].
Table 3: Key Avizafone/Diazepam Properties in OP Antidotal Therapy
Property | Avizafone | Diazepam | Significance in OP Therapy |
---|---|---|---|
Water Solubility | High | Very Low | Enables aqueous formulation in combination auto-injectors with atropine/oximes |
Chemical Stability in Solution | Stable (as lyophilized powder or solution) | Stable (but requires organic solvents for high concentration) | Shelf-stable aqueous formulations possible for avizafone |
Primary Active Metabolite | Diazepam | Active itself (also metabolites like desmethyldiazepam) | Avizafone is a prodrug requiring enzymatic activation |
Conversion Rate to Active | Rapid enzymatic conversion (<5 min to supersaturation in vitro) | N/A | Critical for rapid onset in emergency treatment |
Mechanism of Seizure Control | Via diazepam: Positive allosteric modulator of synaptic GABAA receptors (α/γ2) | Positive allosteric modulator of synaptic GABAA receptors (α/γ2) | Counters glutamatergic hyperexcitation from ACh excess |
Susceptibility to Refractory SE | High (via diazepam; receptor internalization) | High (receptor internalization) | Efficacy declines significantly if treatment is delayed |
This mechanistic understanding highlights why avizafone/diazepam is essential for immediate seizure control in OP poisoning but also underscores a key limitation driving research into next-generation anticonvulsants (e.g., neurosteroids targeting synaptic and extrasynaptic receptors) effective against benzodiazepine-refractory SE [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7